molecular formula C16H13F3N6OS2 B2868722 2-((5-((pyrimidin-2-ylthio)methyl)-4-(3-(trifluoromethyl)phenyl)-4H-1,2,4-triazol-3-yl)thio)acetamide CAS No. 868221-91-4

2-((5-((pyrimidin-2-ylthio)methyl)-4-(3-(trifluoromethyl)phenyl)-4H-1,2,4-triazol-3-yl)thio)acetamide

Cat. No.: B2868722
CAS No.: 868221-91-4
M. Wt: 426.44
InChI Key: HUKIWTLMUNCGTN-UHFFFAOYSA-N
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Description

2-((5-((pyrimidin-2-ylthio)methyl)-4-(3-(trifluoromethyl)phenyl)-4H-1,2,4-triazol-3-yl)thio)acetamide is a complex organic compound that features a unique combination of pyrimidine, triazole, and trifluoromethyl phenyl groups

Preparation Methods

The synthesis of 2-((5-((pyrimidin-2-ylthio)methyl)-4-(3-(trifluoromethyl)phenyl)-4H-1,2,4-triazol-3-yl)thio)acetamide typically involves multi-step reactions. The preparation methods often include cyclization processes or domino reactions. For instance, the synthesis of thioxopyrimidines and their analogs can be achieved through [3+3], [4+2], or [5+1] cyclization processes . Industrial production methods may involve the use of sulfur-containing reagents and various halogen derivatives to achieve the desired compound.

Chemical Reactions Analysis

This compound undergoes several types of chemical reactions, including:

    Reduction: The addition of hydrogen or removal of oxygen.

    Substitution: Replacement of one functional group with another.

Common reagents used in these reactions include organoboron reagents for Suzuki–Miyaura coupling . The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For example, as a CDK2 inhibitor, it targets tumor cells selectively, inhibiting their growth and inducing apoptosis . The exact pathways and molecular targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar compounds to 2-((5-((pyrimidin-2-ylthio)methyl)-4-(3-(trifluoromethyl)phenyl)-4H-1,2,4-triazol-3-yl)thio)acetamide include other thioxopyrimidines and their condensed analogs. These compounds share similar biological activities, such as antioxidant, radioprotective, and antimicrobial properties

Properties

IUPAC Name

2-[[5-(pyrimidin-2-ylsulfanylmethyl)-4-[3-(trifluoromethyl)phenyl]-1,2,4-triazol-3-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13F3N6OS2/c17-16(18,19)10-3-1-4-11(7-10)25-13(9-27-14-21-5-2-6-22-14)23-24-15(25)28-8-12(20)26/h1-7H,8-9H2,(H2,20,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUKIWTLMUNCGTN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)N2C(=NN=C2SCC(=O)N)CSC3=NC=CC=N3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13F3N6OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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